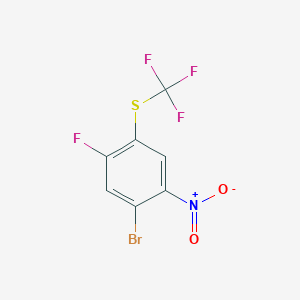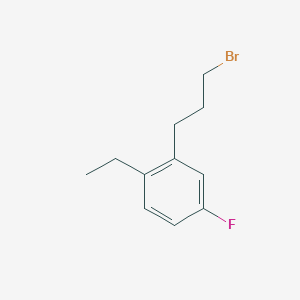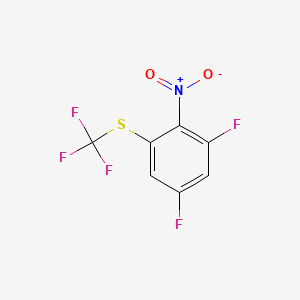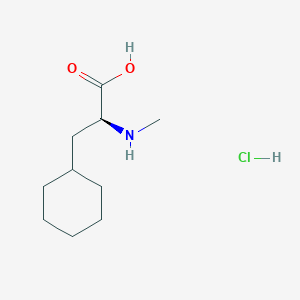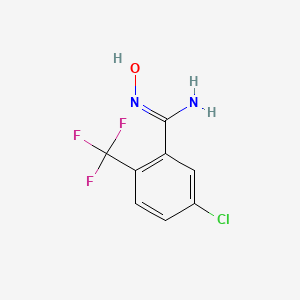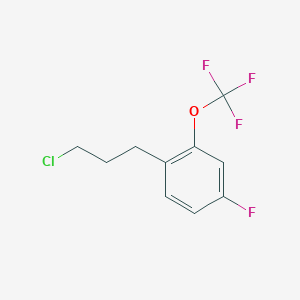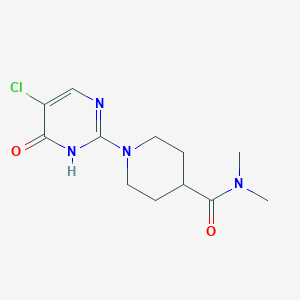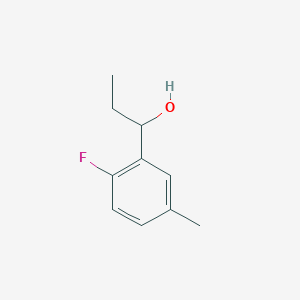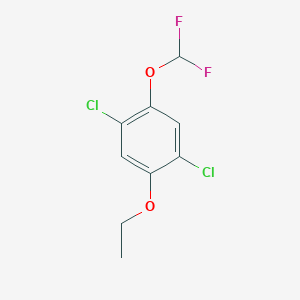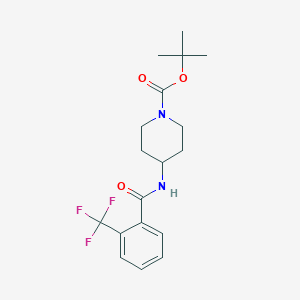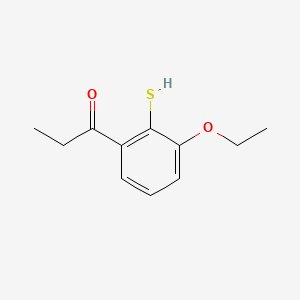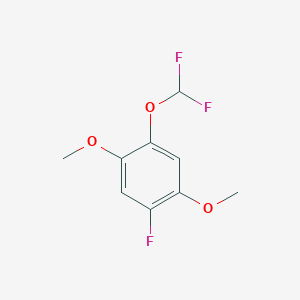
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene is an organic compound with the molecular formula C9H9F3O3. It is a derivative of benzene, featuring two methoxy groups, one difluoromethoxy group, and one fluorine atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene typically involves the introduction of the difluoromethoxy group and the methoxy groups onto a fluorobenzene ring. One common method involves the reaction of 2,5-dimethoxy-4-fluorobenzene with difluoromethyl ether in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethoxy group can be reduced to a hydroxymethyl group under strong reducing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran (THF).
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-2,5-dimethoxy-4-substituted benzene.
Oxidation: Products include 1-difluoromethoxy-2,5-dimethoxy-4-fluorobenzaldehyde or 1-difluoromethoxy-2,5-dimethoxy-4-fluorobenzoic acid.
Reduction: Products include 1-hydroxymethyl-2,5-dimethoxy-4-fluorobenzene.
Scientific Research Applications
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene exerts its effects depends on its interaction with specific molecular targets. The difluoromethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The fluorine atom can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2,4-dimethoxybenzene: Similar structure but lacks the difluoromethoxy group.
1-Difluoromethoxy-2,3-dimethoxy-4-fluorobenzene: Similar structure but with different positions of the methoxy groups.
Uniqueness
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both difluoromethoxy and methoxy groups can enhance its solubility and interaction with various molecular targets.
This compound’s unique properties make it a valuable subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H9F3O3 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-fluoro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H9F3O3/c1-13-6-4-8(15-9(11)12)7(14-2)3-5(6)10/h3-4,9H,1-2H3 |
InChI Key |
CNFHDZWOGWXPKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC(F)F)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


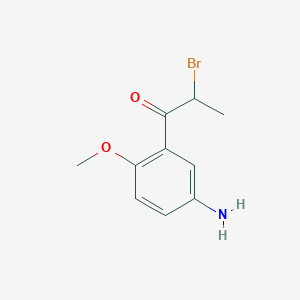
![[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid](/img/structure/B14044730.png)
